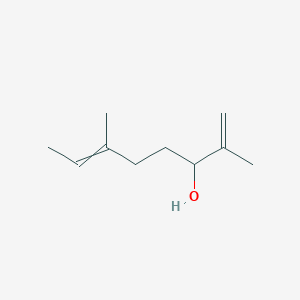
2,6-Dimethylocta-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-1,6-dien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil with a pleasant floral scent and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of myrcene, a naturally occurring terpene. This process typically requires the use of acidic catalysts such as sulfuric acid or zeolites . Another method involves the hydration of ocimene, another terpene, using acidic conditions to yield linalool .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps such as fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide, a compound with a more intense aroma.
Reduction: Reduction of linalool can yield tetrahydrolinalool, which is used in fragrances.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is also used in perfumery.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using catalysts like palladium on carbon is commonly employed.
Substitution: Acidic conditions with acetic anhydride are used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Applications De Recherche Scientifique
Linalool has a wide range of applications in scientific research:
Mécanisme D'action
Linalool exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anxiolytic and Sedative Effects: Modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure but different scent profile.
Nerol: The cis-isomer of geraniol, also with a floral scent.
Citronellol: A related compound with a rose-like odor.
Uniqueness
Linalool is unique due to its widespread occurrence in nature and its versatile applications in various industries. Its pleasant scent and low toxicity make it a valuable compound in perfumery and flavoring .
Propriétés
Numéro CAS |
627-71-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,6-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,2,6-7H2,1,3-4H3 |
Clé InChI |
OSLMIIJINZJSGR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CCC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



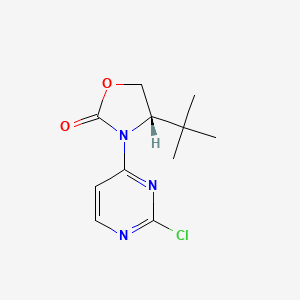

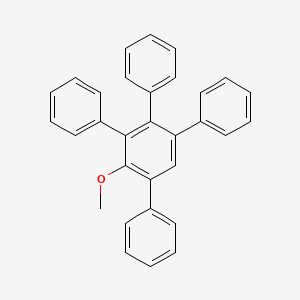
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
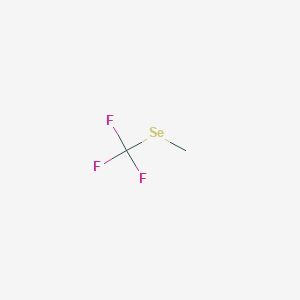


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
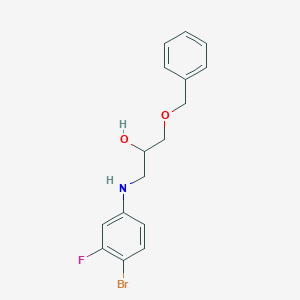
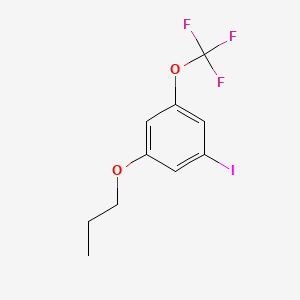
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
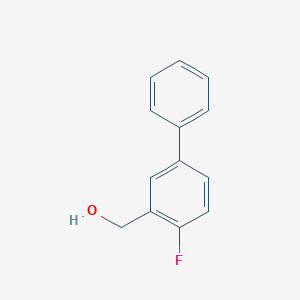
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
